molecular formula C6H5N5O B8017221 4-Amino-2-pteridinol CAS No. 22005-65-8

4-Amino-2-pteridinol

Cat. No.: B8017221
CAS No.: 22005-65-8
M. Wt: 163.14 g/mol
InChI Key: ZYLMCRLXTUAWGM-UHFFFAOYSA-N
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Description

4-Amino-2-pteridinol is a heterocyclic compound with the molecular formula C6H5N5O It is a derivative of pteridine, featuring an amino group at the 4-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-pteridinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4,5-triaminopyrimidine with formic acid, followed by oxidation to yield the desired compound. The reaction conditions often require a solvent such as methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-pteridinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydropteridines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropteridines and related compounds.

    Substitution: Various substituted pteridines depending on the reagents used.

Scientific Research Applications

4-Amino-2-pteridinol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its role in enzymatic reactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-pteridinol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This inhibition can disrupt various biological processes, making it a potential candidate for therapeutic applications. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Amino-2-pteridinone
  • 2-Amino-4-hydroxypteridine
  • 4-Amino-6-hydroxypteridine

Comparison: 4-Amino-2-pteridinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties Compared to 4-Amino-2-pteridinone, it has a hydroxyl group instead of a keto group, affecting its reactivity and interaction with biological molecules

Properties

IUPAC Name

4-amino-3H-pteridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O/c7-4-3-5(9-2-1-8-3)11-6(12)10-4/h1-2H,(H3,7,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLMCRLXTUAWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC(=O)N=C2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030814
Record name 4-Amino-2(1H)-pteridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22005-65-8
Record name 4-Amino-2(1H)-pteridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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